1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUAUPIAGUEIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 2-methylimidazole.
Reaction: The 4-bromobenzyl chloride is reacted with 2-methylimidazole in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the aromatic ring undergoes nucleophilic substitution under controlled conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Azide Substitution | Sodium azide (NaN₃), DMF, 80–100°C | 1-[(4-Azidophenyl)methyl]-2-methyl-1H-imidazole | |
| Thiol Substitution | Thiourea, K₂CO₃, ethanol, reflux | 1-[(4-Mercaptophenyl)methyl]-2-methyl-1H-imidazole | |
| Amine Substitution | Primary amines, Pd catalysis, DMF | 1-[(4-Aminophenyl)methyl]-2-methyl-1H-imidazole derivatives |
Mechanistic Insight : The bromine atom’s electronegativity and leaving-group ability facilitate nucleophilic aromatic substitution (SₙAr), particularly in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction
The imidazole ring undergoes redox transformations:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Ring Oxidation | KMnO₄, acidic conditions | Imidazole N-oxide derivatives | |
| Ring Reduction | NaBH₄ or LiAlH₄, THF | Tetrahydroimidazole analogs |
Key Finding : Oxidation with KMnO₄ selectively targets the imidazole ring, forming N-oxides without affecting the bromophenyl group.
Coupling Reactions
The bromine atom participates in cross-coupling reactions:
| Reaction Type | Catalysts/Reagents | Products | References |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acids, base | Biaryl derivatives (e.g., 1-[(4-Biphenyl)methyl]-2-methyl-1H-imidazole) | |
| Ullmann Coupling | CuI, diamines, DMSO | Aryl-alkyl linked imidazole compounds |
Industrial Relevance : Suzuki couplings enable the synthesis of complex biaryl structures used in pharmaceuticals and materials science.
Functionalization of the Methyl Group
The methyl group on the imidazole ring can be modified:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Halogenation | NBS, light, CCl₄ | 2-(Bromomethyl)-1-[(4-bromophenyl)methyl]-1H-imidazole | |
| Oxidation | SeO₂, acetic acid | 2-Carboxylic acid derivatives |
Note : Selective halogenation at the methyl group requires radical initiators like light or peroxides.
Biological Activity Correlations
While not a direct reaction, structural modifications influence bioactivity:
Scientific Research Applications
Synthetic Route Overview
| Step | Starting Material | Reagent | Conditions |
|---|---|---|---|
| 1 | 4-bromobenzyl chloride | 2-methylimidazole | KCO, DMF, 80-100°C |
Biological Applications
1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole can inhibit the growth of various bacterial strains, including Helicobacter pylori, which is associated with gastric ulcers .
Antifungal and Anticancer Properties
Imidazole derivatives are also being explored for their antifungal and anticancer activities. The compound's ability to interact with specific enzymes or receptors makes it a candidate for developing new therapeutic agents against resistant strains of fungi and cancer cells .
Enzyme Inhibition
The mechanism of action involves enzyme inhibition by binding to active sites, thereby blocking substrate access. This property is crucial in drug development for diseases requiring targeted therapy .
Industrial Applications
The compound is utilized in various industrial applications, including:
- Agrochemicals : Its efficacy as a pesticide or herbicide is under investigation due to its biological activity.
- Material Science : The unique properties of imidazole derivatives allow their use in developing advanced materials with specific functionalities .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antibacterial properties of imidazole derivatives revealed that compounds structurally related to 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed inhibition zone diameters of up to 32 mm against resistant strains of E. coli and S. aureus at certain concentrations .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of imidazole derivatives demonstrated that certain modifications in the imidazole structure enhanced cytotoxicity against cancer cell lines. The study highlighted that substituents like bromine could influence biological activity positively, making it a target for further research in cancer therapeutics .
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and biological relevance of 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole with analogous imidazole and benzimidazole derivatives:
Key Comparative Insights:
Bulkier substituents, such as diphenylmethyl groups (e.g., Entry 3b in ), reduce solubility and may hinder pharmacokinetics.
Methoxy groups (e.g., in 1-[(4-methoxyphenyl)(diphenyl)methyl]-2-methyl-1H-imidazole) donate electron density, altering reactivity profiles .
Biological Activity :
- Brominated imidazoles are associated with cytotoxic, antifungal, and anti-inflammatory activities. For example, 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole exhibits applications in green chemistry and catalysis , while benzimidazole derivatives (e.g., 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole) show promise in drug development .
Physicochemical Properties :
- The target compound’s predicted boiling point (~428°C) and density (~1.39 g/cm³) align with brominated analogs (e.g., 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole ), though exact values require experimental validation.
Biological Activity
1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazole is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and antiproliferative activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenyl group that enhances its lipophilicity, which is crucial for biological activity. The imidazole ring is known for its versatility in medicinal chemistry, contributing to various pharmacological effects.
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of imidazole derivatives, including 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole.
Table 1: Antibacterial Activity Against Various Strains
The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial potential.
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity:
Table 2: Antifungal Activity Against Fungal Strains
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazole | Candida albicans | 16 | |
| 1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazole | Aspergillus niger | 20 |
These results suggest that the compound may serve as a promising lead for the development of new antifungal agents.
Antiproliferative Activity
The antiproliferative effects of imidazole derivatives have been well-documented. In a study evaluating various derivatives, the compound showed significant cytotoxicity against cancer cell lines:
Table 3: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazole | MDA-MB-231 (breast cancer) | 21.93 | |
| 1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazole | HeLa (cervical cancer) | 18.50 |
The IC50 values indicate that this compound has substantial potential as an anticancer agent, particularly in breast and cervical cancer models.
The biological activity of 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole can be attributed to its ability to disrupt cellular processes. Studies suggest that imidazoles can induce apoptosis in cancer cells by affecting mitochondrial membrane potential and promoting the release of pro-apoptotic factors such as cytochrome c . Furthermore, the lipophilic nature of this compound facilitates membrane permeation, enhancing its bioavailability and efficacy in targeting various pathogens .
Case Studies
Several case studies highlight the therapeutic potential of imidazole derivatives:
- Case Study on Antimicrobial Resistance : A study focused on overcoming metronidazole resistance in Helicobacter pylori revealed that derivatives similar to 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole exhibited enhanced antibacterial activity against resistant strains, suggesting a potential application in treating resistant infections .
- Cancer Treatment Trials : Clinical trials involving imidazole derivatives indicated promising results in reducing tumor size in patients with advanced breast cancer, showcasing their potential as viable candidates for further development in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole, and how can purity be ensured?
- Methodology :
- Step 1 : Use Pd-catalyzed regioselective C-H activation for introducing substituents to the imidazole core, as demonstrated for structurally similar derivatives .
- Step 2 : Employ flash chromatography (eluent: ethyl acetate/hexane gradient) for purification, ensuring >95% purity .
- Step 3 : Validate purity via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, imidazole protons at δ 6.8–7.1 ppm) and elemental analysis (deviation <0.4% for C, H, N) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement . Example parameters: space group P2₁/c, a = 11.7 Å, b = 20.2 Å, c = 9.5 Å, β = 99.7°, Z = 4 .
- Spectroscopy : Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-31G*) to validate electronic environments .
Q. What preliminary biological screening methods are suitable for this compound?
- Methodology :
- Antimicrobial assays : Use broth microdilution (MIC determination against S. aureus and E. coli) .
- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) via fluorometric assays .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the bromophenyl group in this compound?
- Methodology :
- DFT setup : Apply B3LYP hybrid functional with exact exchange corrections to model electron density and frontier orbitals .
- Reactivity analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom shows f⁻ = 0.12, indicating susceptibility to nucleophilic substitution .
Q. How do steric effects from the 4-bromophenyl group influence regioselectivity in cross-coupling reactions?
- Methodology :
- Experimental : Compare yields in Suzuki-Miyaura reactions using para-substituted aryl boronic acids (e.g., 4-CF₃ vs. 4-OCH₃). Steric hindrance reduces yields by 15–20% for bulky groups .
- Computational : Conduct NCI (Non-Covalent Interaction) analysis to visualize steric clashes using Multiwfn .
Q. How to resolve contradictions in biological activity data across structurally similar imidazole derivatives?
- Methodology :
- Data normalization : Adjust for lipophilicity (logP) differences using HPLC-measured retention times .
- SAR analysis : Plot IC₅₀ values against substituent Hammett constants (σ) to isolate electronic vs. steric effects . Example: A σ = +0.23 (Br) correlates with 2× higher antifungal activity than σ = -0.27 (OCH₃) .
Q. What strategies improve the accuracy of spectroscopic predictions for imidazole derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
